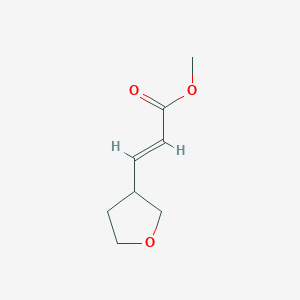

Tetrahydrofuran-3-acrylic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl (E)-3-(oxolan-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDVJGZEBGHKHP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-acrylic acid methyl ester can be synthesized through the esterification of tetrahydrofuran-3-acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of tetrahydrofuran-3-acrylic acid methyl ester involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydrofuran-3-acrylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed:

Aplicaciones Científicas De Investigación

Tetrahydrofuran-3-acrylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The ester is employed in the production of polymers and resins, contributing to the development of advanced materials

Mecanismo De Acción

The mechanism of action of tetrahydrofuran-3-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon of the ester. This process involves the formation of a tetrahedral intermediate, which subsequently collapses to yield the alcohol product .

Comparación Con Compuestos Similares

(a) Tetrahydrofurfuryl Acrylate (THFA)

- Structure : Contains a tetrahydrofurfuryl group (a THF ring fused to a methylene group) linked to an acrylate ester.

- Applications : Used in UV-curable coatings due to its high reactivity and adhesion properties.

- Toxicity : Classified as a skin sensitizer (ECHA REACH dossier) with moderate acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

(b) Tetrahydrofurfuryl Methacrylate (THFMA)

- Structure : Similar to THFA but with a methacrylate group (methyl substitution on the α-carbon).

- Reactivity : Slower polymerization kinetics compared to acrylates due to steric hindrance from the methyl group.

- Metabolism : Hydrolyzed more slowly by carboxylesterases than acrylates, leading to prolonged biological activity .

Linear Acrylate Esters

(a) Methyl Acrylate (MA)

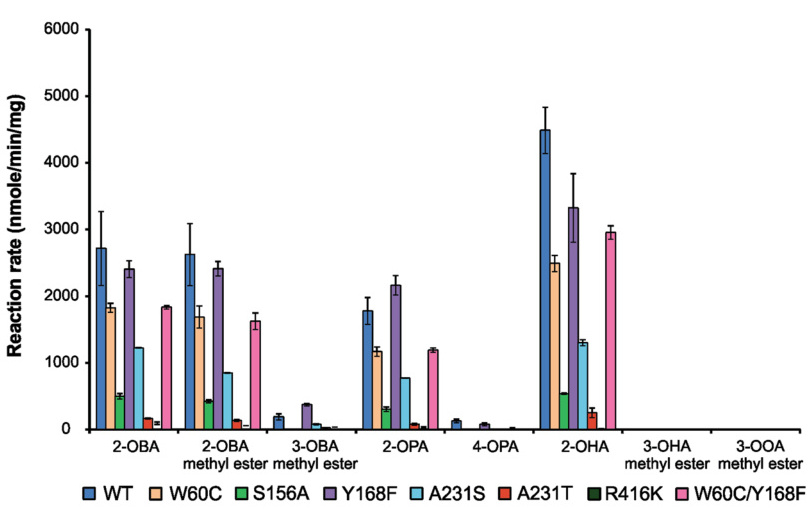

(b) 2-Oxobutyric Acid Methyl Ester

- Structure : Features a ketone group adjacent to the ester, altering electron density and reactivity.

- Activity : Demonstrated lower enzymatic acceptance in transaminase assays compared to THF derivatives (2.5 mM vs. 10 mM 1-PEA at 45°C) .

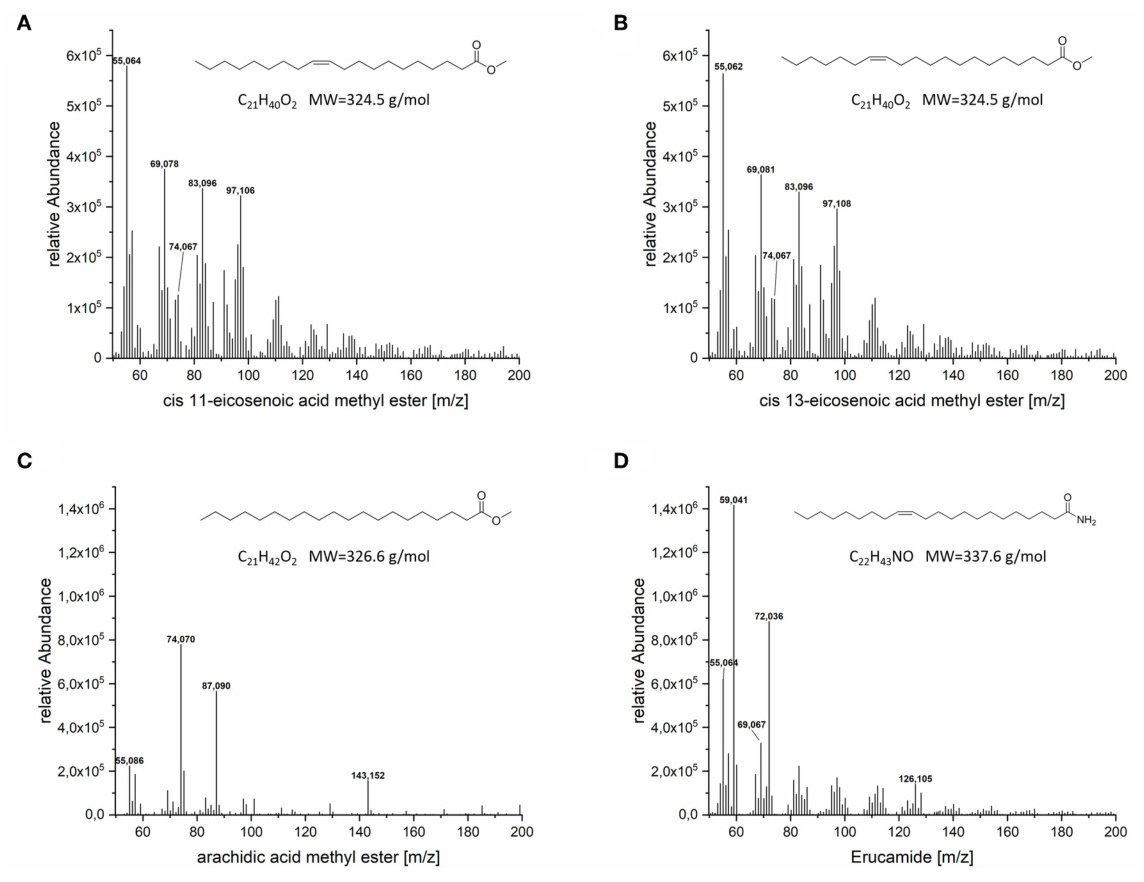

Fatty Acid Methyl Esters (FAMEs)

While structurally distinct from THF-3-AAME, FAMEs like palmitic acid methyl ester and linoleic acid methyl ester provide insights into ester stability and metabolic pathways:

- Stability : FAMEs are resistant to hydrolysis under physiological conditions, unlike acrylates, which undergo rapid enzymatic cleavage .

- Applications : Primarily used as biodiesel components or analytical standards, contrasting with THF-3-AAME’s role in synthetic chemistry .

Key Data Tables

Table 1: Physicochemical Comparison

| Property | THF-3-AAME (Inferred) | Tetrahydrofurfuryl Acrylate | Methyl Acrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~156.17 | 156.17 | 86.09 |

| Boiling Point (°C) | ~220 (estimated) | 220–225 | 80 |

| Solubility | Moderate in water | Low water solubility | Miscible |

| Hydrolysis Rate | Intermediate | Intermediate | Rapid |

Table 2: Toxicological Profiles

| Compound | Acute Toxicity (LD₅₀, rat) | Skin Sensitization | Metabolic Pathway |

|---|---|---|---|

| THF-3-AAME | Data lacking | Likely (analog) | Carboxylesterase-dependent |

| Tetrahydrofurfuryl Acrylate | >2,000 mg/kg | Positive | Moderate hydrolysis |

| Methyl Acrylate | 277 mg/kg | Negative | Rapid hydrolysis |

Research Findings and Mechanistic Insights

- Reactivity : The THF ring in THF-3-AAME enhances electron-withdrawing effects, increasing acrylate electrophilicity and polymerization efficiency compared to linear esters .

- Toxicity: Acrylates generally exhibit higher toxicity than methacrylates due to faster hydrolysis into acrylic acid, a known irritant. THF derivatives may show reduced dermal absorption compared to linear analogs, mitigating toxicity .

- Enzymatic Interactions: THF-3-AAME’s steric bulk may slow carboxylesterase-mediated hydrolysis relative to methyl acrylate, as seen in studies with 3-oxohexanoic acid methyl ester .

Actividad Biológica

Tetrahydrofuran-3-acrylic acid methyl ester (THF-3-Ac-ME) is an organic compound with the molecular formula CHO. It has garnered attention in various scientific fields, particularly for its biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of Tetrahydrofuran-3-acrylic Acid Methyl Ester

THF-3-Ac-ME can be synthesized via the esterification of tetrahydrofuran-3-acrylic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures to enhance yield and minimize by-products.

Reaction Conditions

- Reagents : Tetrahydrofuran-3-acrylic acid, methanol, sulfuric acid

- Temperature : Elevated (specific temperatures vary based on setup)

- Method : Continuous flow reactors are often used in industrial settings for consistency.

Biological Mechanisms and Activity

THF-3-Ac-ME has been investigated for its role in enzyme-catalyzed reactions and metabolic pathways, demonstrating potential as a pharmaceutical intermediate. Its biological activity is primarily attributed to its ability to interact with various molecular targets.

The compound functions through several mechanisms:

- Enzyme Interaction : THF-3-Ac-ME can act as a substrate or inhibitor in enzymatic reactions.

- Metabolic Pathways : It influences metabolic pathways by modulating enzyme activity involved in biosynthesis or degradation processes.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of THF-3-Ac-ME on various cancer cell lines. For instance, it has been shown to inhibit cell growth in HeLa and MDA-MB-231 cancer cells, with IC values indicating significant potency.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| THF-3-Ac-ME | HeLa | 15 |

| THF-3-Ac-ME | MDA-MB-231 | 20 |

| CA-4 | HeLa | 0.69 |

| CA-4 | MDA-MB-231 | 2.29 |

This table indicates that while THF-3-Ac-ME demonstrates notable activity, it is less potent than the reference compound CA-4, which is known for its strong anticancer properties .

Case Study: In Vitro Evaluation

In a comparative study of various derivatives, THF-3-Ac-ME was evaluated alongside other compounds for their antiproliferative activities against a panel of human cancer cell lines. The results suggested that modifications in the molecular structure could enhance biological activity.

"The presence of specific functional groups significantly influenced the inhibitory effects on cancer cell proliferation" .

Applications in Medicine

The compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and metabolic diseases. Its versatility allows for modifications that can lead to novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for producing Tetrahydrofuran-3-acrylic acid methyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification between tetrahydrofurfuryl alcohol and acrylic acid derivatives. Key parameters include temperature control (to prevent polymerization), acid catalysts (e.g., sulfuric acid), and stoichiometric ratios. Post-synthesis purification often involves distillation or chromatography to isolate the ester from unreacted monomers. Optimization studies focus on pH (e.g., pH 6.2 for enzymatic esterification analogs) and solvent selection (e.g., tetrahydrofuran for solubility) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the ester linkage and tetrahydrofuran ring structure via characteristic shifts (e.g., acrylate carbonyl at ~165–170 ppm in NMR). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection validates purity and quantifies residual monomers. For example, HPLC methods for analogous esters use C18 columns and acetonitrile-water gradients .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

Due to sensitization risks and potential respiratory irritation, researchers must use fume hoods, nitrile gloves, and eye protection. Stability studies indicate the compound polymerizes under heat or UV light; thus, storage at -20°C in amber vials is recommended. Safety data sheets (SDS) emphasize avoiding inhalation and skin contact, with emergency protocols including thorough washing and medical consultation .

Advanced Research Questions

Q. How are toxicokinetic profiles and acute toxicity evaluated for this compound, and what are the critical endpoints?

Toxicokinetic studies use in vitro models (e.g., hepatocyte assays) to assess metabolic pathways, focusing on hydrolysis to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite. Acute oral toxicity tests in rodents (OECD Guideline 423) report LD values, while dermal irritation assays follow OECD 404. Critical endpoints include neurotoxicity and respiratory sensitization, with dose-response modeling to establish no-observed-adverse-effect levels (NOAEL) .

Q. What experimental strategies mitigate stability challenges during polymerization studies?

To prevent unintended polymerization, inhibitors like hydroquinone or 4-methoxyphenol (200–500 ppm) are added. Polymerization kinetics are studied under controlled conditions (e.g., 60–80°C with peroxide initiators). Real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy tracks acrylate double bond consumption (peak at ~1630 cm) .

Q. How are analytical methods validated for quantifying this ester in complex biological or environmental matrices?

Validation follows ICH Q2(R1) guidelines, including spike-and-recovery experiments in simulated matrices (e.g., serum, wastewater). For GC-MS, derivatization with BSTFA enhances volatility, while HPLC-MS/MS using multiple reaction monitoring (MRM) improves selectivity. Limits of detection (LOD) for analogous esters are ~0.1 µg/mL, with precision (RSD <5%) .

Q. How can conflicting data on sensitization potential be resolved in risk assessment?

Discrepancies arise from variations in murine local lymph node assay (LLNA) protocols. Meta-analyses compare EC3 values (concentration eliciting a threefold stimulation index) across studies. Grouping with structurally similar esters (e.g., tetrahydrofurfuryl methacrylate) allows read-across assessments, leveraging shared metabolite data and quantitative structure-activity relationships (QSAR) .

Q. What considerations are vital when designing in vitro models to study its metabolite, tetrahydrofurfuryl alcohol?

Hepatic microsomal incubations (with NADPH cofactors) identify cytochrome P450-mediated oxidation pathways. Co-culture systems (e.g., hepatocyte-Kupffer cell models) assess inflammatory responses. Analytical challenges include distinguishing endogenous alcohols from metabolites; stable isotope-labeled internal standards improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.